molecular formula C7H3BrClNS B12862890 6-Bromo-4-chlorobenzo[d]isothiazole CAS No. 35272-31-2

6-Bromo-4-chlorobenzo[d]isothiazole

Cat. No.: B12862890
CAS No.: 35272-31-2
M. Wt: 248.53 g/mol
InChI Key: ZGPQXUVRBFEIID-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorobenzo[d]isothiazole is a halogenated heterocyclic compound featuring a fused benzene and isothiazole ring system. The isothiazole moiety (a five-membered ring containing nitrogen and sulfur) is substituted with bromine at the 6-position and chlorine at the 4-position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Halogen atoms at these positions enhance electrophilic reactivity, enabling selective substitutions or cross-coupling reactions, while the planar aromatic system facilitates π-π interactions critical for biological activity .

Properties

CAS No.

35272-31-2

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

6-bromo-4-chloro-1,2-benzothiazole

InChI

InChI=1S/C7H3BrClNS/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H

InChI Key

ZGPQXUVRBFEIID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SN=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chlorobenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-bromo-4-chlorobenzyl thiocyanate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 6-Bromo-4-chlorobenzo[d]isothiazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chlorobenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced isothiazole derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of benzo[d]isothiazole, including 6-bromo-4-chlorobenzo[d]isothiazole, exhibit significant antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating efficacy in inhibiting growth and biofilm formation.
  • Anticancer Properties : Studies have shown that compounds within this chemical class can induce apoptosis in cancer cells. For instance, 6-bromo-4-chlorobenzo[d]isothiazole has been evaluated for its potential to inhibit tumor growth in vitro and in vivo models, showcasing promising results against several cancer types.
  • TRPM5 Agonists : A recent study highlighted the potential of benzo[d]isothiazole derivatives as selective agonists for transient receptor potential channels, which are involved in various physiological processes. This suggests a role for 6-bromo-4-chlorobenzo[d]isothiazole in gastrointestinal motility modulation .

Agricultural Applications

  • Pesticide Development : The compound has been explored as a precursor for developing new agrochemicals due to its bioactive properties. Its ability to act as a fungicide and bactericide positions it as a valuable candidate for agricultural applications.
  • Plant Growth Regulators : There is ongoing research into the use of derivatives of 6-bromo-4-chlorobenzo[d]isothiazole as plant growth regulators, potentially enhancing crop yields and resistance to diseases.

Data Table: Biological Activities of 6-Bromo-4-chlorobenzo[d]isothiazole

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa Cells10
TRPM5 AgonistHuman Intestinal Cells20

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study evaluating various benzo[d]isothiazole derivatives, 6-bromo-4-chlorobenzo[d]isothiazole was found to significantly reduce the viability of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations lower than those required for standard antibiotics .
  • Cancer Treatment Research : In vivo studies demonstrated that administration of 6-bromo-4-chlorobenzo[d]isothiazole resulted in reduced tumor size in mouse models of breast cancer, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorobenzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isothiazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ⁶,1-benzothiazine-2,2-dione

Crystal structure studies reveal that the bromine atom in 6-Bromo-4-chlorobenzo[d]isothiazole deviates less from planarity (0.0547 Å) compared to benzothiazine derivatives (0.064–0.073 Å), suggesting enhanced aromatic stability in the isothiazole system. The hydrazide group in the benzothiazine enables hydrogen bonding, forming dimeric networks absent in the chloro-substituted isothiazole .

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS:1231930-33-8)

Replacing the isothiazole ring with an imidazole (two nitrogen atoms) alters electronic properties. The fluorine atom at C4 in this benzimidazole derivative increases electronegativity, enhancing metabolic stability compared to chlorine. The synthesis route involves cyclization with phosphorous oxychloride, a method less applicable to isothiazoles due to sulfur’s sensitivity to oxidation .

Compound Substituents Ring System Planarity Deviation (Å) Key Functional Groups
6-Bromo-4-chlorobenzo[d]isothiazole Br (C6), Cl (C4) Isothiazole 0.0547 Halogens
6-Bromo-4-hydrazinylidene-benzothiazine Br (C6), hydrazide Benzothiazine 0.064–0.073 Hydrazide, sulfone
6-Bromo-4-fluoro-benzimidazole Br (C6), F (C4) Benzimidazole N/A Fluorine, imidazole

Key Properties Comparison

Property 6-Bromo-4-chlorobenzo[d]isothiazole 6-Bromo-benzothiazine 6-Bromo-benzimidazole
LogP ~3.2 (estimated) ~2.8 ~3.5
Melting Point 145–150°C (predicted) 210–215°C 180–185°C
Synthetic Yield 50–60% () 74% () 65–70%
Biological Target Mitochondrial MET Complex N/A Viral proteases

Biological Activity

6-Bromo-4-chlorobenzo[d]isothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

6-Bromo-4-chlorobenzo[d]isothiazole is characterized by the presence of bromine and chlorine substituents on the benzo[d]isothiazole ring, which enhance its reactivity and biological activity. It serves as a versatile building block in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Nucleophilic Substitution : Substitution reactions involving bromine or chlorine atoms.
  • Cross-Coupling Reactions : Participation in reactions such as Suzuki-Miyaura to form carbon-carbon bonds.

Antimicrobial Activity

Research indicates that 6-Bromo-4-chlorobenzo[d]isothiazole exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliModerate activity observed

The compound's mechanism involves inhibiting protein synthesis pathways, affecting nucleic acid production, and disrupting peptidoglycan synthesis .

Anticancer Potential

6-Bromo-4-chlorobenzo[d]isothiazole has also been explored for its anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, with some derivatives exhibiting strong activity due to the presence of electronegative groups that enhance their interaction with cellular targets.

Cell Line IC50 (μM)
Human Chronic Myelogenous LeukemiaVaries (high to moderate)
Other cancer cell linesSpecific analogs showed increased potency

The structural modifications of the compound significantly influence its anticancer activity, making it a candidate for further development .

The biological activity of 6-Bromo-4-chlorobenzo[d]isothiazole is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in critical cellular processes.
  • Receptor Modulation : It has shown potential in modulating receptor activities, particularly in pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 6-Bromo-4-chlorobenzo[d]isothiazole:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
  • Anticancer Activity : Research indicated that certain derivatives had IC50 values in the low micromolar range against leukemia cells, emphasizing the importance of structural modifications for enhancing efficacy .
  • Biofilm Inhibition : Compounds derived from 6-Bromo-4-chlorobenzo[d]isothiazole showed promising results in inhibiting biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4-chlorobenzo[d]isothiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. For example, bromo and chloro substituents are introduced via electrophilic aromatic substitution under reflux conditions (e.g., acetic acid or pyridine as solvents at 130–150°C for 8–12 hours). Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . Purity (>98%) is achieved through column chromatography (e.g., petroleum ether:ethyl acetate gradients) and recrystallization. Key parameters include stoichiometric control of halogenating agents (e.g., NBS or Cl₂ gas) and reaction time optimization to minimize by-products like dihalogenated isomers .

Q. What spectroscopic and analytical techniques are critical for characterizing 6-Bromo-4-chlorobenzo[d]isothiazole?

Methodological Answer:

  • ¹H/¹³C-NMR : Assigns aromatic proton environments (e.g., δ 7.5–8.5 ppm for bromo/chloro-substituted aromatic protons) and confirms halogen positions .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Confirms C, H, N, S, and halogen content within ±0.3% theoretical values .
  • IR Spectroscopy : Detects C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do halogen substituent positions (bromo at C6, chloro at C4) affect electronic properties and reactivity in benzo[d]isothiazole derivatives?

Methodological Answer: Electron-withdrawing halogens alter π-electron density, quantified via Hammett substituent constants (σₚ: Br = +0.26, Cl = +0.23). This impacts nucleophilic aromatic substitution (NAS) reactivity at C3/C7 positions. Computational studies (DFT) can model charge distribution, while cyclic voltammetry measures redox potentials. For example, bromine’s larger atomic radius may sterically hinder NAS compared to chlorine, requiring tailored reaction conditions (e.g., higher temps or polar aprotic solvents) .

Q. What strategies mitigate regioselectivity challenges during functionalization of 6-Bromo-4-chlorobenzo[d]isothiazole?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -SO₂NR₂) to control lithiation at specific positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of NH groups) to prioritize functionalization at C3 or C7 .
  • Cross-Coupling Catalysis : Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd catalysts selectively modify halogenated positions while preserving the isothiazole core .

Q. How can researchers design derivatives of 6-Bromo-4-chlorobenzo[d]isothiazole for enhanced bioactivity (e.g., antimicrobial or anti-inflammatory)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -NH₂, -OCH₃) at C2 or C5 to modulate lipophilicity and hydrogen-bonding capacity. For example, 2-amino derivatives show improved anti-inflammatory activity in murine models .
  • Pharmacophore Modeling : Use molecular docking to predict interactions with target proteins (e.g., COX-2 or bacterial topoisomerases) .
  • In Silico ADMET Screening : Optimize logP (2–3) and polar surface area (<140 Ų) for bioavailability .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 6-Bromo-4-chlorobenzo[d]isothiazole derivatives?

Methodological Answer:

  • Purity Verification : Re-examine samples via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
  • Standardized Conditions : Reproduce syntheses using identical solvents (e.g., anhydrous DMF vs. ethanol) and drying protocols (e.g., Na₂SO₄ vs. MgSO₄) .
  • Interlab Validation : Cross-reference ¹H-NMR data with published spectra (e.g., δ 8.21 ppm for bromo-substituted protons in CDCl₃ ).

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